1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core linked to a phenoxyaniline moiety through a propanone bridge
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone typically involves several steps:
Starting Materials: The synthesis begins with biphenyl and phenoxyaniline as the primary starting materials.
Formation of the Propanone Bridge: The biphenyl and phenoxyaniline are linked through a propanone bridge using a Friedel-Crafts acylation reaction. This involves the reaction of biphenyl with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The resulting intermediate is then coupled with phenoxyaniline under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups on the aromatic rings. Common reagents include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone can be compared with other biphenyl derivatives, such as:
Biphenyl: A simpler compound with two benzene rings linked by a single bond.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: A biphenyl derivative with a carboxylic acid group and a fluorine atom.
[1,1’-Biphenyl]-3,3’-Diol, 6,6’-Diiodo-2,2’,4,4’-Tetramethyl: A more complex biphenyl derivative with multiple substituents.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone lies in its specific structural features and the presence of the phenoxyaniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-phenoxyanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c29-27(23-13-11-22(12-14-23)21-7-3-1-4-8-21)19-20-28-24-15-17-26(18-16-24)30-25-9-5-2-6-10-25/h1-18,28H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZACCJKMRXXIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-10-4 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENOXYANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.